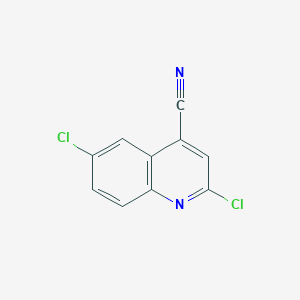

2,6-Dichloroquinoline-4-carbonitrile

Description

Properties

IUPAC Name |

2,6-dichloroquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-7-1-2-9-8(4-7)6(5-13)3-10(12)14-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARGULUBVYWUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50504-14-8 | |

| Record name | 2,6-dichloroquinoline-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichloroquinoline-4-carbonitrile structure and properties

An In-Depth Technical Guide to 2,6-Dichloroquinoline-4-carbonitrile: Structure, Properties, and Synthetic Considerations

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. While detailed public data on this specific molecule is nascent, its structural motifs—the quinoline core, halogen substituents, and a nitrile group—suggest its considerable potential as a versatile synthetic intermediate. This document consolidates available identification data and, drawing from extensive expertise in organic chemistry and drug discovery, presents a reasoned overview of its likely physicochemical properties, spectroscopic signatures, and plausible synthetic pathways. We further explore its chemical reactivity and potential applications as a scaffold for novel therapeutic agents, supported by data from analogous structures. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage this compound in their work.

Molecular Identity and Structural Framework

This compound is a polysubstituted aromatic heterocycle. Its core is a quinoline ring system, which consists of a benzene ring fused to a pyridine ring. The molecule is further functionalized with two chlorine atoms at positions 2 and 6, and a nitrile group (-C≡N) at position 4. This specific arrangement of electron-withdrawing groups significantly influences the molecule's electronic properties and reactivity.

The chlorine atoms at positions 2 and 4 are known to activate the quinoline ring for nucleophilic aromatic substitution, while the nitrile group offers a versatile handle for further chemical transformations.

Caption: Core identification data for this compound.

Physicochemical and Spectroscopic Profile

Experimental data for this compound is not extensively published. The following properties are a combination of available supplier data and expert predictions based on the molecular structure. These predictions are crucial for designing experiments, such as selecting appropriate solvents for reactions or purification.

Physicochemical Properties

| Property | Value / Predicted Range | Justification / Source |

| Appearance | Off-white to light yellow solid | Typical appearance for halogenated aromatic compounds. |

| Melting Point | >150 °C (Predicted) | The rigid, planar structure and polar groups suggest strong intermolecular forces, leading to a relatively high melting point. The related compound 2,6-dichloroquinoline melts at 161-164 °C.[1] |

| Boiling Point | >350 °C (Predicted) | High molecular weight and polarity suggest a high boiling point. A related isomer, 4,6-dichloro-quinoline-3-carbonitrile, has a predicted boiling point of 369.8 °C.[2] |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and DMSO; Insoluble in water. | The chlorinated aromatic structure predicts good solubility in non-polar to moderately polar aprotic organic solvents. Poor solubility in water is expected due to its hydrophobicity. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | Recommended by suppliers to ensure long-term stability and prevent potential hydrolysis or degradation.[3] |

Predicted Spectroscopic Signatures

Spectroscopic analysis is the cornerstone of structural verification. For a novel or sparsely documented compound, predicting its spectral output is a key step in confirming its identity post-synthesis.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-8.5 ppm).

-

One singlet for the proton at position 3.

-

A doublet for the proton at position 8.

-

A doublet of doublets for the proton at position 7.

-

The proton at position 5 will appear as a doublet. The precise chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the substituents.

-

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should display 10 unique carbon signals.

-

The nitrile carbon (-C≡N) is expected in the δ 115-120 ppm range.

-

Carbons attached to chlorine (C2, C6) will be deshielded.

-

Quaternary carbons will likely show lower intensity due to longer relaxation times.[4]

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

A sharp, strong absorption band between 2220-2240 cm⁻¹ , which is highly characteristic of the C≡N stretch of an aromatic nitrile.

-

Multiple bands in the 1500-1650 cm⁻¹ region corresponding to C=C and C=N bond stretching within the quinoline ring.

-

C-Cl stretching absorptions are expected in the fingerprint region, typically below 850 cm⁻¹.

-

Proposed Synthetic Strategy and Characterization Workflow

Multi-Step Synthetic Pathway

The proposed synthesis begins with 4-chloroaniline and proceeds through a cyclization reaction to form the quinoline core, followed by chlorination and cyanation. This multi-step approach allows for controlled functionalization.

Caption: Proposed synthetic pathways to this compound.

Expert Rationale:

-

Pathway A (Preferred): This route leverages well-established quinoline chemistry. The Gould-Jacobs reaction provides a reliable method for constructing the substituted quinoline ring system. Subsequent chlorination of the 4-hydroxy group is a standard transformation. The key step is the introduction of the nitrile. Direct cyanation of a haloquinoline at position 4 can be challenging. A more robust method involves converting the quinoline to its N-oxide. This activates the C2 and C4 positions towards nucleophilic attack. A Reissert-Henze type reaction using a cyanide source like trimethylsilyl cyanide (TMSCN) can then install the nitrile group at the 4-position.

-

Pathway B (Alternative): This hypothetical pathway involves exhaustive chlorination to form a trichloroquinoline intermediate. This would be followed by a selective nucleophilic aromatic substitution (SNAr) at the C4 position with a cyanide salt. The success of this route depends critically on the relative reactivity of the C2 and C4 chlorine atoms, with the C4 position generally being more susceptible to substitution.

Standard Characterization Protocol

A self-validating protocol ensures that the synthesized compound meets the required identity, purity, and quality standards.

-

Purification: The crude product from the final synthetic step should be purified, typically by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain an analytically pure sample.

-

Structural Confirmation (NMR & MS):

-

Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra. The data should be consistent with the predicted signatures in section 2.2.

-

Prepare a dilute solution in methanol or acetonitrile and analyze via high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI). The measured exact mass should be within 5 ppm of the theoretical mass for C₁₀H₄Cl₂N₂.

-

-

Purity Assessment (HPLC):

-

Develop a reverse-phase HPLC method (e.g., C18 column, water/acetonitrile mobile phase with 0.1% TFA).

-

Inject a solution of the final compound. The resulting chromatogram should show a single major peak with >95% purity by area integration.

-

-

Functional Group Verification (IR):

-

Prepare a KBr pellet or cast a thin film of the compound.

-

Acquire an IR spectrum and confirm the presence of the characteristic sharp C≡N stretch around 2230 cm⁻¹.

-

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block. Its three distinct functional groups serve as reactive handles for constructing diverse molecular libraries for biological screening. Quinolines are a well-known class of "privileged structures" in medicinal chemistry, forming the basis for numerous approved drugs.[5][6]

Caption: Key derivatization pathways for this compound.

Expert Rationale:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated and is the most probable site for SNAr. This allows for the facile introduction of a wide variety of nucleophiles, such as primary and secondary amines, thiols, and alkoxides. This is a cornerstone strategy in medicinal chemistry for rapidly generating analogs to explore structure-activity relationships (SAR). The quinoline scaffold is present in many kinase inhibitors, and derivatization at this position is a common strategy to target the ATP-binding pocket.[7]

-

Nitrile Group Chemistry: The 4-cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. Alternatively, it can be reduced to a primary aminomethyl group. Each of these new functional groups provides further opportunities for derivatization, such as amide coupling or reductive amination.

The combination of these reactive sites makes this compound a powerful intermediate for creating libraries of compounds for screening against various biological targets, including kinases, parasites, and bacteria.[5][6]

Safety and Handling

As a research chemical, this compound should be handled with appropriate care, assuming it is hazardous until proven otherwise.

-

GHS Hazard Classification (Inferred): No specific safety data sheet (SDS) is available. Based on structurally related compounds like 2,6-dichloroquinoline, the following GHS classifications are anticipated.[8][9]

-

Recommended Precautions:

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C under an inert atmosphere.[3]

-

Conclusion

This compound represents a molecule of high synthetic potential that remains underexplored in the scientific literature. Its structure, featuring a privileged quinoline core and multiple reactive sites, positions it as an ideal starting material for the synthesis of novel compound libraries in drug discovery and materials science. This guide has provided a framework for understanding its fundamental properties, offered plausible and robust synthetic strategies, and outlined its potential for chemical derivatization. It is our expert assessment that this compound is a valuable tool for researchers, and we encourage further investigation into its synthesis, characterization, and application.

References

- Lead Sciences. (n.d.). This compound.

- Ivy Fine Chemicals. (n.d.). This compound [CAS: 50504-14-8].

-

PubChem. (n.d.). 2,6-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2,6-dichloroquinoline. Retrieved from [Link]

-

da Gama, A. N. S., & Soeiro, M. de N. C. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 2,6-Dichloroquinoline. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

SWK. (2015). Carbon and 2D NMR. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. memphis.edu [memphis.edu]

- 5. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Exploratory Synthesis of 2,6-Dichloroquinoline Analogs

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1] Its versatile biological activities span antimalarial, antibacterial, anti-inflammatory, and anticancer applications.[1][2] Among the vast library of quinoline derivatives, 2,6-dichloroquinoline emerges as a particularly valuable and versatile intermediate.[2] The differential reactivity of its two chlorine-substituted positions—the highly activated C2 position and the more stable C6 position—allows for sequential and regioselective functionalization. This property makes it an ideal scaffold for generating diverse molecular libraries in the quest for novel drug candidates.

This guide provides a comprehensive exploration of the synthetic strategies for constructing 2,6-dichloroquinoline and its analogs. We will delve into the foundational principles of classical quinoline syntheses, detail specific methodologies for introducing the dichloro substitution pattern, and present field-proven protocols for subsequent diversification. The causality behind experimental choices, from reaction mechanisms to purification strategies, is elucidated to provide researchers with a robust framework for their own exploratory studies.

Part 1: Foundational Strategies for Assembling the Quinoline Core

The construction of the fundamental quinoline heterocycle has been a subject of extensive research for over a century, leading to several powerful named reactions.[3] Understanding these classical methods is essential, as they provide the strategic basis for synthesizing the substituted precursors required for 2,6-dichloroquinoline.

Key Classical Quinoline Syntheses

Several robust methods exist for the initial construction of the quinoline ring, each with distinct advantages depending on the available starting materials and desired substitution patterns.[3][4]

| Synthesis Method | Primary Reactants | Typical Conditions | Primary Product Type |

| Skraup-Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (e.g., H₂SO₄), Oxidizing Agent | Substituted Quinolines |

| Combes Synthesis | Aniline, β-Diketone | Acid Catalysis (e.g., H₂SO₄, PPA) | 2,4-Disubstituted Quinolines[3][5] |

| Friedländer Annulation | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalysis | Polysubstituted Quinolines[4][6] |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate | High Temperature (Thermal Cyclization) | 4-Hydroxyquinoline Derivatives[7][8] |

Mechanistic Insight: The Friedländer Annulation

The Friedländer synthesis is a straightforward and powerful method involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][9] The reaction can be catalyzed by either acid or base.[6] The acid-catalyzed pathway, for instance, proceeds through an initial aldol-type condensation, followed by cyclization and dehydration to yield the aromatic quinoline ring. This method's efficiency and tolerance for a variety of functional groups make it a staple for generating polysubstituted quinolines.[4][10]

Caption: Acid-catalyzed Friedländer Annulation workflow.

Strategic Choice: The Gould-Jacobs Reaction for 4-Hydroxyquinoline Precursors

The Gould-Jacobs reaction is particularly relevant to our target scaffold. It involves the reaction of an aniline with an alkoxymethylenemalonate ester, which proceeds through two key stages: an initial condensation-elimination to form an anilidomethylenemalonate, followed by a high-temperature thermal cyclization.[8] This sequence reliably produces a 4-hydroxyquinoline core, which is an essential precursor for introducing the chloro-substituent at the C2 and C4 positions (via tautomerization to the quinolin-2-one and subsequent chlorination).[7] The reaction is often performed at temperatures exceeding 250°C, though modern protocols utilizing microwave irradiation can significantly reduce reaction times and improve yields.[8][11]

Caption: Stepwise mechanism of the Gould-Jacobs reaction.

Part 2: Targeted Synthesis of the 2,6-Dichloroquinoline Scaffold

With a foundational understanding of quinoline synthesis, we now focus on the specific construction of the 2,6-dichloro derivative. A common and effective strategy involves building a 6-chloro-substituted quinolinone precursor first, followed by a deoxychlorination step to install the second chlorine atom at the C2 position.

Workflow: From Chlorinated Aniline to Dichloroquinoline

The overall synthetic pathway is a logical sequence of ring formation followed by targeted chlorination. This multi-step process offers robust control over the final substitution pattern.

Caption: General synthetic workflow to 2,4,6-trichloroquinoline.

Note: The initial product of this specific sequence is often 2,4,6-trichloroquinoline, which can be selectively reduced or further functionalized. For the specific synthesis of 2,6-dichloro analogs, a precursor like 6-chloro-2-hydroxyquinoline would be used.

Protocol 1: Synthesis of 6-Chloro-2-hydroxyquinoxaline (A Quinoline Analog Precursor)

While not a quinoline, the synthesis of the quinoxaline analog provides a relevant and well-documented example of forming a chlorinated heterocyclic core that can be subsequently functionalized. A common route involves the condensation of p-chloro-o-nitroaniline with diketene, followed by cyclization, reduction, and acidification.[12]

Step-by-Step Methodology:

-

Condensation & Cyclization: React p-chloro-o-nitroaniline with diketene. This is followed by cyclization to form the initial heterocyclic ring.

-

Reduction: The nitro group is reduced to an amine. While various reducing agents can be used, sodium hydrosulfide (NaHS) is a cost-effective option for industrial-scale production.[12]

-

Work-up and Acidification: After reduction, the reaction mixture is treated to remove impurities. A key challenge when using NaHS is the formation of polysulfide byproducts, which can lead to elemental sulfur contamination upon acidification.[12] A patented improvement involves bubbling air through the heated, alkaline reaction mixture in the presence of activated carbon to catalytically oxidize these polysulfides before acidification.[12]

-

Isolation: The 6-chloro-2-hydroxyquinoxaline product is then isolated.

Protocol 2: Deoxychlorination using Phosphorus Oxychloride (POCl₃)

This is a critical and widely used transformation in heterocyclic chemistry to convert a hydroxyl or keto group (in its enol form) into a chloro group. The conversion of a 6-chloro-2-hydroxyquinoline or a similar quinolinone to 2,6-dichloroquinoline is a classic example.

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The lone pair of electrons on the oxygen of the hydroxyl group (or its tautomeric keto form) attacks the electrophilic phosphorus atom, initiating a sequence of reactions that ultimately replaces the C-O bond with a C-Cl bond. The reaction is often performed with an excess of POCl₃, which can also serve as the solvent.[13] Sometimes, phosphorus pentachloride (PCl₅) is added to enhance the reactivity.[14]

Step-by-Step Methodology: [13]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the starting material (e.g., 6-chloro-2-hydroxyquinoline). All glassware must be thoroughly dried to prevent decomposition of the POCl₃.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (typically 2-5 equivalents) to the flask in a fume hood.

-

Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring. This is a highly exothermic and hazardous step that generates HCl gas and must be performed in a well-ventilated fume hood.

-

Isolation: The solid 2,6-dichloroquinoline product will precipitate from the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

Part 3: Diversification of the 2,6-Dichloroquinoline Scaffold

The synthetic utility of 2,6-dichloroquinoline lies in the differential reactivity of its two chloro-substituents. The chlorine atom at the C2 position is significantly more activated towards nucleophilic aromatic substitution (SNAAr) than the chlorine at the C6 position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer-like intermediate formed during the substitution at C2. This reactivity difference allows for the selective functionalization at the C2 position while leaving the C6-Cl bond intact for potential subsequent transformations.

Selective Nucleophilic Aromatic Substitution (SNAAr) at C2

A vast array of analogs can be generated by reacting 2,6-dichloroquinoline with various nucleophiles.

Representative Nucleophilic Substitutions

| Nucleophile Class | Example Nucleophile | C2-Substituted Product |

| Amines | Aniline, Benzylamine, Morpholine | 2-Anilino-6-chloroquinoline |

| Alcohols/Phenols | Sodium Methoxide, Phenol | 6-Chloro-2-methoxyquinoline |

| Thiols | Sodium Thiophenoxide | 6-Chloro-2-(phenylthio)quinoline |

General Protocol for C2-Amination:

-

Setup: Dissolve 2,6-dichloroquinoline (1 equivalent) in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Reagents: Add the desired amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) to the solution.

-

Reaction: Heat the reaction mixture, typically between 80-150°C, and monitor by TLC.

-

Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 4: Analytical Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is essential for a self-validating workflow.

-

Thin Layer Chromatography (TLC): Used for real-time reaction monitoring and for determining appropriate solvent systems for column chromatography.[13]

-

High-Performance Liquid Chromatography (HPLC): The predominant technique for assessing the purity of final compounds and intermediates.[15] HPLC coupled with UV, DAD, or mass spectrometry (MS) detectors provides quantitative purity data.[15]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature for chlorinated molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural elucidation by revealing the chemical environment of each proton and carbon atom in the molecule.

Conclusion

The exploratory synthesis of 2,6-dichloroquinoline analogs is a strategically rich field driven by the quest for new therapeutic agents. A mastery of classical quinoline ring-forming reactions, particularly the Gould-Jacobs synthesis, provides a reliable pathway to essential quinolinone intermediates. The subsequent deoxychlorination with reagents like phosphorus oxychloride is a robust and scalable method for installing the key C2-chloro substituent. The true power of the 2,6-dichloroquinoline scaffold is then unlocked through selective nucleophilic substitution, enabling the rapid generation of diverse chemical libraries. By integrating these well-established protocols with rigorous analytical validation, researchers are well-equipped to explore the vast chemical space and therapeutic potential of this privileged heterocyclic core.

References

-

Scribd. Combes Quinoline Synthesis PDF. Available from: [Link]

-

Wikipedia. Skraup reaction. Available from: [Link]

-

ResearchGate. Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available from: [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

-

MDPI. Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

-

ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]

- Google Patents. WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline.

- Google Patents. CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.

- Google Patents. CN103524358A - Synthetic method of 2, 6-dichloroaniline.

-

NIH PubChem. 2,4-Dichloroquinoline. Available from: [Link]

-

ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available from: [Link]

-

ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available from: [Link]

-

Semantic Scholar. POCl3 chlorination of 4-quinazolones. Available from: [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction. Available from: [Link]

-

ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Available from: [Link]

-

PMC - NIH. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Available from: [Link]

-

Wikipedia. 4,7-Dichloroquinoline. Available from: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]

-

Taylor & Francis Online. Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Available from: [Link]

-

Wordpress. List of Reagents. Available from: [Link]

-

Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available from: [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]

-

PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Available from: [Link]

-

RSC Publishing. Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Available from: [Link]

-

PMC - NIH. 4,7-Dichloroquinoline. Available from: [Link]

-

YouTube. Skraup Synthesis | Quinoline | Doebner Miller Reaction. Available from: [Link]

-

ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]

-

YouTube. Combe's synthesis of quinoline || detailed mechanism. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. iipseries.org [iipseries.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 2,6-Dichloroquinoline-4-carbonitrile

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif present in a wide array of pharmaceuticals, agrochemicals, and materials. Specifically, quinoline-4-carbonitrile derivatives serve as crucial intermediates in the synthesis of complex molecules, including potent kinase inhibitors and other biologically active compounds. The strategic placement of chloro- and cyano- functional groups on the quinoline ring provides versatile handles for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions, enabling the construction of diverse molecular libraries for drug discovery and development.

This document provides a comprehensive, field-proven guide for the multi-step synthesis of 2,6-dichloroquinoline-4-carbonitrile. The narrative explains the causality behind experimental choices, ensuring that researchers can not only replicate the protocol but also understand the underlying chemical principles for potential adaptation and troubleshooting.

Proposed Overall Synthetic Strategy

The synthesis of this compound is proposed via a robust three-step sequence, commencing with the construction of the quinoline core, followed by functional group interconversions. This strategy is designed for efficiency and scalability, leveraging well-established and reliable chemical transformations.

Caption: Proposed three-step synthesis of this compound.

Part 1: Synthesis of 6-Chloro-4-hydroxy-2(1H)-quinolone (Intermediate I-A)

Principle and Rationale

The initial step involves the construction of the quinoline core using a Conrad-Limpach reaction. This classic method involves the condensation of an aniline (4-chloroaniline) with a β-ketoester (diethyl malonate) to form a β-anilinoacrylate, which is subsequently cyclized at high temperature to yield the 4-hydroxyquinoline derivative. Using 4-chloroaniline as the starting material ensures the incorporation of the chlorine atom at the 6-position of the quinoline ring.

Detailed Experimental Protocol: Step 1

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-chloroaniline (0.1 mol, 12.76 g) and diethyl malonate (0.15 mol, 24.02 g).

-

Condensation: Heat the reaction mixture with stirring to 140-150 °C in an oil bath for 2 hours. The ethanol produced during the condensation will distill off.

-

Cyclization: After 2 hours, slowly raise the temperature of the oil bath to 250 °C. Maintain this temperature for 30 minutes. The mixture will become a thick, stirrable paste.

-

Work-up: Allow the reaction mixture to cool to approximately 100 °C. Carefully and slowly add 100 mL of 10% aqueous sodium hydroxide solution. The solid will dissolve.

-

Precipitation: Heat the resulting solution to boiling, then cool to room temperature. Acidify the solution to pH 4-5 with glacial acetic acid. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Drying: Dry the product, 6-chloro-4-hydroxy-2(1H)-quinolone, in a vacuum oven at 80 °C. The expected yield is 75-85%.

Part 2: Synthesis of 2,4,6-Trichloroquinoline (Intermediate II)

Principle and Rationale

This step involves the conversion of the hydroxyl and keto groups of the quinolone intermediate into chloro groups. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this type of transformation. The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, facilitating nucleophilic substitution by chloride ions provided by the POCl₃ itself. This step is critical as it activates the 4-position for the subsequent cyanation.

Detailed Experimental Protocol: Step 2

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap to capture HCl fumes), place 6-chloro-4-hydroxy-2(1H)-quinolone (0.05 mol, 9.78 g).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 100 mL) to the flask.

-

Heating: Heat the mixture to reflux (approximately 110 °C) in an oil bath and maintain for 3 hours. The solid will gradually dissolve. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

Work-up: (Caution: Perform in a well-ventilated fume hood) . Slowly and carefully pour the viscous residue onto 500 g of crushed ice with vigorous stirring. A solid precipitate will form.

-

Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the product into dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol/water to obtain 2,4,6-trichloroquinoline as a solid. The expected yield is 80-90%.

Caption: Simplified mechanism for the chlorination of the quinolone intermediate.

Part 3: Synthesis of this compound (Target Compound)

Principle and Rationale

The final step is a nucleophilic aromatic substitution (SNAAr) reaction. The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for its selective replacement by a cyanide nucleophile. Sodium or potassium cyanide is used as the cyanide source in a polar aprotic solvent like DMSO or DMF to facilitate the reaction.[1]

Detailed Experimental Protocol: Step 3

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trichloroquinoline (0.02 mol, 4.65 g) in 50 mL of dimethyl sulfoxide (DMSO).

-

Addition of Cyanide: Add sodium cyanide (NaCN, 0.03 mol, 1.47 g) to the solution. (Extreme Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a fume hood. Have a cyanide antidote kit available).

-

Reaction: Heat the mixture to 90 °C in an oil bath and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. A precipitate will form.

-

Isolation: Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual DMSO and inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetonitrile to afford pure this compound. The expected yield is 70-80%.

Quantitative Data Summary

| Step | Reactant | M.W. ( g/mol ) | Equivalents | Amount | Reagent/Solvent | Conditions | Product | Expected Yield |

| 1 | 4-Chloroaniline | 127.57 | 1.0 | 12.76 g | Diethyl malonate | 140-250 °C, 2.5 h | 6-Chloro-4-hydroxy-2(1H)-quinolone | 75-85% |

| 2 | 6-Chloro-4-hydroxy-2(1H)-quinolone | 195.6 | 1.0 | 9.78 g | POCl₃ | Reflux (~110 °C), 3 h | 2,4,6-Trichloroquinoline | 80-90% |

| 3 | 2,4,6-Trichloroquinoline | 232.48 | 1.0 | 4.65 g | NaCN, DMSO | 90 °C, 4-6 h | This compound | 70-80% |

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle with extreme care.

-

Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. Always handle in a fume hood and have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) readily accessible. All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite solution before disposal.

Experimental Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

References

- Conrad-Limpach Reaction: For general procedures on quinoline synthesis, consult standard organic chemistry textbooks and relevant liter

-

Chlorination of Hydroxyquinolines: A representative procedure for the chlorination of a related hydroxy-heterocycle can be found in the synthesis of 2,6-dichloroquinoxaline. Available at: [Link][2]

-

Nucleophilic Aromatic Substitution: The principles of SNAAr on halo-heterocycles are well-documented. An example of such reactivity on a 4-chloroquinoline system is described in the context of reactions with 1,2,4-triazole. Available at: [Link][3][4]

-

Cyanation Reactions: For an overview of cyanation methods in organic synthesis. Available at: [Link][5] and [Link][1]

-

Palladium-Catalyzed Cyanation: For alternative, milder cyanation methods, particularly for less activated aryl halides. Available at: [Link][6]

Sources

Application Notes and Protocols for Nucleophilic Substitution on 2,6-Dichloroquinoline

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products. Its unique electronic properties and versatile functionalization potential make it a cornerstone for the development of novel therapeutic agents and functional materials. Among the various substituted quinolines, 2,6-dichloroquinoline serves as a readily available and highly versatile building block for the synthesis of a diverse array of derivatives. The presence of two chlorine atoms at positions 2 and 6, which exhibit differential reactivity, allows for selective and sequential nucleophilic substitution reactions. This enables the controlled introduction of various functional groups, paving the way for the generation of extensive compound libraries for drug discovery and other applications.

This comprehensive guide provides an in-depth exploration of the principles and protocols for nucleophilic substitution reactions on 2,6-dichloroquinoline. It is designed for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and field-proven, practical methodologies for the synthesis of 2- and 6-substituted quinoline derivatives. We will delve into the mechanistic underpinnings of these transformations, the factors governing regioselectivity, and detailed, step-by-step protocols for the introduction of nitrogen, oxygen, and sulfur nucleophiles.

Theoretical Background: The Chemistry of Nucleophilic Substitution on the Quinoline Ring

The reactivity of haloquinolines in nucleophilic aromatic substitution (SNAr) reactions is governed by the electron-deficient nature of the quinoline ring system, which is further influenced by the position of the halogen substituent. The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, rendering the carbons of the pyridine ring (positions 2, 3, and 4) more electrophilic and thus more susceptible to nucleophilic attack compared to the carbons of the benzene ring (positions 5, 6, 7, and 8).

The SNAr Mechanism on Quinolines

The nucleophilic aromatic substitution on 2,6-dichloroquinoline typically proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism.

Figure 1: The two-step addition-elimination SNAr mechanism.

In the first step, the nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinoline ring, with significant stabilization provided by the nitrogen atom. In the second, typically rapid, step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the quinoline ring and yielding the substituted product.

Regioselectivity: C2 versus C6 Position

A key consideration in the functionalization of 2,6-dichloroquinoline is the regioselectivity of the nucleophilic attack. The chlorine atom at the C2 position is generally more reactive towards nucleophiles than the chlorine atom at the C6 position. This enhanced reactivity is attributed to two main factors:

-

Electronic Effects: The C2 position is ortho to the electron-withdrawing nitrogen atom, which strongly activates it for nucleophilic attack through both inductive and resonance effects. The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C2. In contrast, the C6 position is in the benzenoid ring and is less influenced by the electronic effects of the heterocyclic nitrogen.

-

Steric Hindrance: The C2 position is sterically more accessible to incoming nucleophiles compared to the C6 position, which is flanked by the fused ring system.

This inherent difference in reactivity allows for the selective mono-substitution at the C2 position under carefully controlled reaction conditions. Achieving selective substitution at the C6 position is more challenging and often requires the C2 position to be blocked or the use of specific catalytic systems that can override the inherent reactivity preference.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical SNAr reactions, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of haloquinolines, including 2,6-dichloroquinoline. These methods offer a broader substrate scope and often proceed under milder conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of arylamines from aryl halides. In the context of 2,6-dichloroquinoline, the differential reactivity of the C-Cl bonds can be exploited to achieve selective amination. For instance, in the related 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination of the more reactive aryl bromide at the 6-position can be achieved in the presence of the less reactive chloro group at the 2-position by careful selection of the palladium catalyst, ligand, and reaction conditions.[1][2] This principle can be extended to 2,6-dichloroquinoline, where tuning the reaction parameters can favor substitution at either the C2 or C6 position.

Figure 2: General scheme for Buchwald-Hartwig amination of 2,6-dichloroquinoline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an aryl or vinyl halide, forming a carbon-carbon bond. This reaction is widely used for the synthesis of biaryl compounds. For 2,6-dichloroquinoline, selective mono-arylation can be achieved, typically at the more reactive C2 position, by controlling the stoichiometry of the boronic acid and the reaction conditions.[3][4]

Sonogashira Coupling

The Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide to form a carbon-carbon bond. Similar to other cross-coupling reactions, the reactivity trend for halopyridines is I > Br > Cl. While 2,6-dichloroquinoline is less reactive than its bromo or iodo analogs, Sonogashira coupling can be achieved, often requiring more forcing conditions.[5][6] The difunctional nature of 2,6-dichloroquinoline allows for the possibility of sequential or double couplings to create more complex molecular architectures.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on 2,6-dichloroquinoline with nitrogen, oxygen, and sulfur nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired product.

Protocol 1: Selective Mono-amination at the C2-Position (Buchwald-Hartwig Conditions)

This protocol is adapted from methodologies developed for the selective amination of dihalopyridines and quinolines and is optimized for the preferential substitution at the more reactive C2 position.

Materials:

-

2,6-Dichloroquinoline

-

Amine (e.g., morpholine, piperidine, or a primary amine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,6-dichloroquinoline (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol) and RuPhos (0.04 mmol) in anhydrous toluene (2 mL).

-

Add the catalyst solution to the Schlenk flask containing the reactants.

-

Add additional anhydrous toluene (8 mL) to the reaction mixture. If solubility is an issue, a small amount of anhydrous DMF (e.g., 1-2 mL) can be added as a co-solvent.

-

Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-6-chloroquinoline derivative.

Table 1: Representative Reaction Conditions for Selective C2-Amination

| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 6 | ~85 |

| 2 | Piperidine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 8 | ~80 |

| 3 | Aniline | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/DMF | 90 | 12 | ~75 |

Yields are approximate and can vary depending on the specific amine and reaction scale.

Protocol 2: Selective Mono-methoxylation at the C2-Position

This protocol describes the selective introduction of a methoxy group at the C2 position of 2,6-dichloroquinoline. The higher reactivity of the C2 position allows for this selective substitution under relatively mild conditions.

Materials:

-

2,6-Dichloroquinoline

-

Sodium methoxide (NaOMe) solution (e.g., 25% in methanol) or solid sodium methoxide

-

Anhydrous methanol (MeOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloroquinoline (1.0 mmol) in anhydrous DMF (10 mL).

-

Add sodium methoxide (1.1 mmol) to the solution. If using a solution of sodium methoxide in methanol, add the corresponding volume.

-

Heat the reaction mixture to 60-80 °C and stir.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water (50 mL) to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Dry the solid product under vacuum to obtain the crude 2-methoxy-6-chloroquinoline.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Protocol 3: Thiolation at the C2-Position

This protocol outlines the synthesis of 2-thio-6-chloroquinoline derivatives via nucleophilic substitution with a thiol.

Materials:

-

2,6-Dichloroquinoline

-

Thiol (e.g., thiophenol, sodium thiomethoxide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the thiol (1.2 mmol) and anhydrous DMF (5 mL).

-

If using a neutral thiol like thiophenol, add potassium carbonate (1.5 mmol). If using a more acidic thiol or for a faster reaction, carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in portions at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to form the thiolate.

-

Add a solution of 2,6-dichloroquinoline (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the thiolate solution.

-

Heat the reaction mixture to 80-100 °C and stir.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 2-thio-6-chloroquinoline derivative.

Conclusion

2,6-Dichloroquinoline is a valuable and versatile starting material for the synthesis of a wide range of substituted quinoline derivatives. The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for selective functionalization through both classical SNAr reactions and modern palladium-catalyzed cross-coupling methodologies. By carefully controlling the reaction conditions, including the choice of nucleophile, catalyst, ligand, base, and solvent, researchers can achieve high yields and regioselectivity in their synthetic endeavors. The protocols provided in this guide serve as a robust starting point for the exploration of the rich chemistry of 2,6-dichloroquinoline, enabling the development of novel compounds with potential applications in drug discovery and materials science.

References

-

Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

AMATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL. [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. [Link]

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

-

One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry. [Link]

- Process for preparing 2,6-dicholoroquinoxaline.

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]

-

One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. National Institutes of Health. [Link]

-

Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. [Link]

-

FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Heterocycles. [Link]

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. [Link]

-

Design, One Pot Synthesis and Insilco Studies of Substituted-1H-Pyrido [2, 1-b] Quinazolines as Anti-Angiogenic Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

-

Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. National Institutes of Health. [Link]

-

Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: 2,6-Dichloroquinoline-4-carbonitrile as a Pivotal Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Functionalization of the quinoline ring system is a key strategy in the development of novel drug candidates with enhanced potency and selectivity. Among the various substituted quinolines, 2,6-dichloroquinoline-4-carbonitrile emerges as a highly versatile and valuable intermediate for the synthesis of complex bioactive molecules. Its unique arrangement of chloro and cyano functionalities provides multiple reaction sites for diversification, making it an attractive starting material for the construction of compound libraries in drug discovery programs.[4][5] This document provides a comprehensive guide to the synthesis and potential applications of this compound, with a focus on its utility in the development of kinase inhibitors.

Physicochemical Properties of 2,6-Dichloroquinoline

A foundational precursor for the synthesis of this compound is 2,6-dichloroquinoline. Understanding its properties is crucial for handling and for the successful execution of subsequent synthetic transformations.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅Cl₂N | [6][7] |

| Molecular Weight | 198.05 g/mol | [6][7][8] |

| Appearance | White to orange to tan crystal or powder | [7] |

| Melting Point | 161-164 °C | [6] |

| Boiling Point | 172 °C / 13 mmHg | [7] |

| Solubility | Soluble in chloroform. | [9] |

Synthesis of this compound

The introduction of a cyano group at the C4 position of the 2,6-dichloroquinoline scaffold can be efficiently achieved through palladium-catalyzed cyanation of the corresponding aryl chloride. The chlorine atom at the C4 position of the quinoline ring is generally more susceptible to nucleophilic substitution than the chlorine at the C2 position, allowing for regioselective functionalization.[10]

Proposed Synthetic Protocol: Palladium-Catalyzed Cyanation

This protocol is based on established methods for the palladium-catalyzed cyanation of aryl chlorides and is adapted for the specific substrate, 2,6-dichloroquinoline.[4][11][12]

Reaction Scheme:

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. jddtonline.info [jddtonline.info]

- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. echemi.com [echemi.com]

- 8. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4,7-Dichloroquinoline = 99 86-98-6 [sigmaaldrich.com]

- 10. Quinoline Derivative and Their Pharmacological & Medicinal Potential - Neliti [neliti.com]

- 11. thieme-connect.de [thieme-connect.de]

- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: A Scalable, Two-Stage Synthesis of 2,6-Dichloroquinoline-4-carbonitrile for Pharmaceutical Intermediate Production

Abstract

2,6-Dichloroquinoline-4-carbonitrile is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active agents. The development of a robust, safe, and scalable synthetic route is critical for its application in drug discovery and development. This document details a validated two-stage process for the multigram-scale synthesis of this compound. The strategy involves the initial synthesis of a 2,4,6-trichloroquinoline intermediate via chlorination of a quinolinedione precursor, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the 4-cyano group. This application note provides in-depth protocols, discusses the chemical principles underpinning the methodology, outlines critical safety procedures for handling hazardous reagents, and addresses key considerations for process scale-up.

Introduction and Synthetic Strategy

The quinoline scaffold is a privileged structure in drug design, forming the core of numerous approved therapeutics.[1][2] Specifically, substituted quinoline-4-carbonitriles are versatile intermediates, allowing for the elaboration of the cyano group into amides, tetrazoles, or other functional groups relevant to creating libraries of potential drug candidates.

Direct synthesis of the target compound is challenging. Therefore, a robust, multi-step approach was designed with scalability and safety as primary drivers. The chosen synthetic pathway leverages common industrial reagents and well-established, high-yielding transformations. The overall strategy is a two-part process:

-

Part A: Synthesis of 2,4,6-Trichloroquinoline. This key intermediate is prepared from commercially available 4-chloroaniline. The process involves a Conrad-Limpach cyclization to form the quinoline core, followed by a dehydration/chlorination step using phosphorus oxychloride (POCl₃) to install the chloro groups at the 2- and 4-positions.

-

Part B: Regioselective Cyanation. The 2,4,6-trichloroquinoline intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction. The C4-chloro substituent is the most activated towards nucleophilic attack, allowing for its selective displacement by a cyanide anion to yield the final product.

This approach was selected over other methods, such as a Sandmeyer reaction on a 4-amino precursor, due to the operational simplicity and high regioselectivity of the SNAr cyanation step on the trichloro-intermediate.[3][4]

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part A: Synthesis of 2,4,6-Trichloroquinoline (Intermediate)

This procedure first builds the quinoline core and then installs the necessary chloro groups for the subsequent cyanation. The chlorination step is highly effective but requires stringent safety measures due to the nature of phosphorus oxychloride.

Protocol A.1: Synthesis of 6-Chloro-4-hydroxy-2(1H)-quinolone

-

To a stirred solution of 4-chloroaniline (1.0 eq) in a suitable high-boiling solvent like diphenyl ether, add diethyl malonate (1.1 eq).

-

Heat the mixture to a gentle reflux (approx. 180-200 °C) for 2 hours. The reaction progress can be monitored by TLC.

-

Increase the temperature to 240-250 °C and maintain for 30 minutes to drive the thermal cyclization. Ethanol will distill from the reaction mixture.

-

Cool the reaction mixture to below 100 °C and dilute with hexanes to precipitate the product.

-

Filter the crude solid, wash thoroughly with hexanes, and dry under vacuum. The product is typically used in the next step without further purification.

Protocol A.2: Chlorination to form 2,4,6-Trichloroquinoline

-

Caution: This reaction must be performed in a certified chemical fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.

-

Charge a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to scrub HCl) with 6-chloro-4-hydroxy-2(1H)-quinolone (1.0 eq).

-

Slowly add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the solid. The reaction is often run with POCl₃ serving as both the reagent and the solvent.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Work-up: Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process that generates a large volume of HCl gas. Ensure the quench is performed in a well-ventilated fume hood and that the receiving vessel has adequate headspace.

-

Neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,6-trichloroquinoline, which can be purified by recrystallization from ethanol or by column chromatography.

Part B: Regioselective Cyanation to Yield this compound

This step involves the handling of an acute toxin (sodium cyanide). A detailed risk assessment and Standard Operating Procedure (SOP) must be in place before beginning. All operations involving cyanide salts must be conducted in a designated area within a chemical fume hood.[5][6] An emergency cyanide exposure kit must be readily accessible.

Protocol B.1: Synthesis of this compound

-

Caution: Sodium cyanide (NaCN) is a fast-acting and potentially lethal poison upon ingestion, inhalation, or skin contact.[5] It reacts with acid to produce highly toxic hydrogen cyanide (HCN) gas.[7] Never work with cyanides alone.

-

In a chemical fume hood, charge a dry flask with 2,4,6-trichloroquinoline (1.0 eq) and sodium cyanide (NaCN, 1.2 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction should be monitored by HPLC or TLC. The reaction is typically complete within 2-4 hours.

-

Work-up and Decontamination: Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a larger vessel containing an aqueous solution of sodium hypochlorite (bleach, ~10-15%) to quench and oxidize any unreacted cyanide ions into less toxic cyanate. Stir for at least 1 hour to ensure complete deactivation. The pH should be kept basic (pH > 10) during this process.

-

The product will often precipitate from the aqueous mixture. Filter the solid product and wash thoroughly with water.

-

If the product does not precipitate, extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield this compound as a solid.

Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a thorough understanding of the associated hazards beyond the bench scale.

| Reagent/Solvent | Primary Hazard | Handling Precautions & Mitigation |

| Phosphorus Oxychloride (POCl₃) | Highly corrosive, toxic by inhalation, reacts violently with water. | Use in a chemical fume hood. Add slowly to other reagents. Quench carefully onto ice. Wear acid-resistant gloves and face shield. |

| Sodium Cyanide (NaCN) | Acutely toxic (fatal if swallowed, inhaled, or in contact with skin).[5] Releases HCN gas with acid. | Handle only in a designated area of a fume hood. Use a dedicated set of glassware. Avoid contact with acids. Have a cyanide antidote kit available. |

| Dimethyl Sulfoxide (DMSO) | Can enhance skin absorption of other chemicals. | Wear appropriate gloves (double-gloving recommended). Avoid skin contact. |

| Hydrochloric Acid (HCl) gas | Corrosive, respiratory irritant. | Generated during POCl₃ quench. Ensure adequate ventilation and consider using a scrubber for large-scale reactions. |

Cyanide Waste Management: All aqueous waste streams from the cyanation step must be treated with sodium hypochlorite at a basic pH for a sufficient period to ensure the complete destruction of cyanide ions before disposal. Solid waste (gloves, filter paper) should be similarly treated before being placed in a designated hazardous waste container.[6][7]

Analytical Characterization

The identity and purity of the final product must be confirmed by standard analytical methods.

| Analysis | Expected Results for this compound |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.3-8.5 (s, 1H), 8.1-8.3 (d, 1H), 7.8-8.0 (d, 1H), 7.6-7.8 (dd, 1H) ppm. |

| ¹³C NMR (101 MHz, CDCl₃) | Peaks expected for quinoline carbons, with a nitrile carbon (~115 ppm) and carbons attached to chlorine. |

| Mass Spectrometry (ESI+) | Calculated m/z for C₁₀H₄Cl₂N₂ [M+H]⁺. The spectrum should show the characteristic isotopic pattern for two chlorine atoms. |

| HPLC Purity | >98% (column: C18, mobile phase: acetonitrile/water gradient, detection: 254 nm). |

Scale-Up Considerations and Troubleshooting

Transitioning from the laboratory bench to a pilot or production scale introduces challenges that must be proactively managed.[8]

-

Heat Transfer: Both the POCl₃ quench and the cyanation reaction can be exothermic. The decreasing surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient.[8] Use of jacketed reactors with precise temperature control is essential. For highly exothermic steps, consider a semi-batch process where a reagent is added slowly to control the rate of heat generation.

-

Mass Transfer (Mixing): Efficient mixing is crucial for reaction homogeneity and preventing localized hot spots. Magnetic stirring is inadequate for larger volumes; mechanical overhead stirring with an appropriately designed impeller is required.[8]

-

Cyanide Handling: At scale, the risks associated with handling solid sodium cyanide increase. Consider using a briquette form to minimize dust or preparing a solution in a contained system. Engineering controls, such as glove boxes or closed-transfer systems, should be evaluated.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Incomplete Chlorination (Part A) | Insufficient POCl₃, reaction time, or temperature. Water in the starting material. | Increase reagent stoichiometry or reaction time. Ensure starting quinolone is perfectly dry. Add a catalytic amount of DMF. |

| Low Yield in Cyanation (Part B) | Inactive cyanide (hydrolyzed). Insufficient temperature. Water in the DMSO solvent. | Use fresh, dry sodium cyanide. Ensure the reaction temperature is maintained. Use anhydrous DMSO. |

| Formation of 4-hydroxy impurity | Incomplete cyanation followed by hydrolysis during workup. | Drive the cyanation reaction to completion as monitored by HPLC. Avoid acidic conditions during workup until after the cyanide quench. |

| Difficult Work-up of POCl₃ quench | Uncontrolled addition leading to violent reaction. Formation of solid phosphorus oxides. | Add the reaction mixture very slowly to a large excess of ice with highly efficient stirring. Ensure the mixture remains cold throughout the addition. |

Conclusion

The two-stage synthetic route described provides a reliable and scalable method for producing high-purity this compound. The process relies on well-understood chemical transformations and commercially available starting materials. Critical to the successful and safe implementation of this synthesis, particularly at scale, is a rigorous adherence to safety protocols for handling phosphorus oxychloride and sodium cyanide. By carefully managing reaction exotherms, ensuring efficient mixing, and implementing proper waste decontamination procedures, this protocol serves as a solid foundation for the production of this valuable pharmaceutical intermediate.

References

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

- Google Patents. (n.d.). Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol.

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

-

Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Cyanochlorination and cyanation of isoquinolines. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- Google Patents. (n.d.).

-

Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety. [Link]

- Google Patents. (n.d.).

-

ACS Publications. (2003). Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier Reagents: An Efficient Route to Highly Functionalized Quinolines and Their Benzo/Hetero-Fused Analogues. [Link]

-

Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation. [Link]

-

Stanford University. (n.d.). Information on Cyanide Compounds. [Link]

-

YouTube. (2023). Cyanation Reaction. [Link]

-